4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride
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Overview
Description
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride typically involves the reaction of quinoline derivatives with dimethylamine. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde instead of glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-one derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Bedaquiline: Used to treat multidrug-resistant tuberculosis.
Uniqueness
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride is unique due to its specific structural features and versatile applications. Unlike some similar compounds, it has a dimethylamino group that enhances its reactivity and potential for functionalization .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]quinolin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXCEGKOPFZNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=NC2=CC=CC=C21)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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